ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, naphthyl derivatives, and thiazolopyrimidine precursors. Common reaction conditions may involve:
Condensation reactions: Using aldehydes and ketones in the presence of acid or base catalysts.
Cyclization reactions: Forming the thiazolopyrimidine ring system under thermal or catalytic conditions.
Esterification: Introducing the ethyl ester group using alcohols and acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: For small-scale synthesis and optimization of reaction conditions.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-methoxyphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
Molecular Formula |
C32H32N2O6S |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H32N2O6S/c1-6-10-23-28(31(36)40-7-2)29(27-22-12-9-8-11-19(22)13-15-25(27)39-5)34-30(35)26(41-32(34)33-23)18-20-17-21(37-3)14-16-24(20)38-4/h8-9,11-18,29H,6-7,10H2,1-5H3/b26-18- |
InChI Key |
PVEOVDDVJXVXBK-ITYLOYPMSA-N |
Isomeric SMILES |
CCCC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC |
SMILES |
CCCC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC |
Origin of Product |
United States |
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